(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
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Overview
Description
(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a cyano group, a thiolane ring, and a pyrido[12-a]pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE involves multiple steps, including the formation of the thiolane ring and the attachment of the pyrido[12-a]pyrimidinyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions.
Reduction: The thiolane ring can be reduced to form different derivatives.
Substitution: The pyrido[12-a]pyrimidinyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrido[12-a]pyrimidinyl group play crucial roles in these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Heparinoid compounds: Found in marine organisms and used for their anticoagulant properties.
Uniqueness
(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H20N4O5S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C23H20N4O5S/c1-15-6-2-3-7-19(15)32-22-18(23(29)27-10-5-4-8-20(27)26-22)12-16(13-24)21(28)25-17-9-11-33(30,31)14-17/h2-8,10,12,17H,9,11,14H2,1H3,(H,25,28)/b16-12+ |
InChI Key |
SZODIPGQAJQVJH-FOWTUZBSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NC4CCS(=O)(=O)C4 |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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